2-(4-((4-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

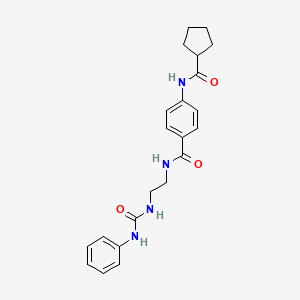

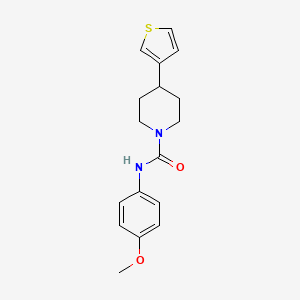

“2-(4-((4-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide” is a complex organic compound. It contains several functional groups and structural features, including a pyridine ring, a piperidine ring, a sulfonyl group, and an acetamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the coupling of the pyridine and piperidine rings, followed by the introduction of the sulfonyl and acetamide groups .

Molecular Structure Analysis

The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a piperidine ring, which is a six-membered ring with one nitrogen atom. These rings are connected through an oxygen atom and a sulfonyl group. The phenoxy group is attached to the sulfonyl group, and the acetamide group is attached to the phenoxy group .

Scientific Research Applications

Effects on Memory

A study focused on synthesizing a derivative closely related to 2-(4-((4-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide, exploring its impact on memory enhancement in mice. The compound demonstrated promising results in improving memory ability, suggesting its potential application in cognitive disorders or memory enhancement strategies (Li Ming-zhu, 2008).

Antibacterial Properties

Research into N-substituted acetamide derivatives bearing structural similarities to the compound revealed antibacterial potential. These derivatives displayed moderate inhibitory effects against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria, indicating the compound's relevance in developing new antibacterial agents (Kashif Iqbal et al., 2017).

Alzheimer's Disease Therapy

A study described the synthesis of compounds related to this compound, which were identified as potent acetylcholinesterase inhibitors as well as amyloid β aggregation inhibitors. These findings highlight the compound's potential application in Alzheimer's disease treatment, offering a multifaceted therapeutic approach (Tarana Umar et al., 2019).

Antimicrobial Studies

Another study synthesized and evaluated the antimicrobial activity of new pyridine derivatives, closely related to the chemical structure . These compounds were found to possess considerable antibacterial activity, reinforcing the compound's potential application in antimicrobial drug development (N. B. Patel & S. N. Agravat, 2009).

Safety and Hazards

Properties

IUPAC Name |

2-[4-(4-pyridin-4-yloxypiperidin-1-yl)sulfonylphenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S/c19-18(22)13-25-14-1-3-17(4-2-14)27(23,24)21-11-7-16(8-12-21)26-15-5-9-20-10-6-15/h1-6,9-10,16H,7-8,11-13H2,(H2,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUIOAFUAUODSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(3,5-dimethylisoxazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2826210.png)

![Ethyl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate](/img/structure/B2826212.png)

![[4-[(Z)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2826215.png)

![5-[(3,4-Dichloroanilino)(hydroxy)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2826219.png)

![6-ethyl 3-methyl 2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2826220.png)

![3-((4-chlorophenyl)thio)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2826222.png)

![8-[3-(3,4-Dimethylphenyl)sulfonyl-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2826231.png)